
2-Hydrazino-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazino-3-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H7F3N4. It has a molecular weight of 228.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16) . This indicates the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Hydrazino-3-(trifluoromethyl)quinoxaline serves as a precursor in the synthesis of a variety of quinoxaline derivatives with significant pharmacological and chemical properties. It has been utilized in the development of novel quinoxalines through reactions with different reagents, leading to compounds with antimicrobial activity and potential applications in drug development. Notably, the ability of these derivatives to undergo further chemical transformations highlights the versatility of this compound in synthetic chemistry. For instance, its reactivity with active methylene compounds and potassium thiocyanate has been explored to produce new classes of fused quinoxalines, demonstrating broad antimicrobial activities (Soliman & Amer, 2012).
Antimicrobial and Anticancer Applications
The antimicrobial properties of derivatives synthesized from this compound have been extensively studied. These compounds show promising activities against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents. For example, research has highlighted the synthesis of new quinoxaline derivatives showing potent antimicrobial effects, suggesting their applicability in addressing drug-resistant microbial infections (Taiwo, Obafemi, & Akinpelu, 2021). Furthermore, some derivatives exhibit significant antitumor activities, underlining the potential of this compound in the development of anticancer drugs (Al-Marhabi, Abbas, & Ammar, 2015).
Applications in Material Science
Beyond biomedical applications, derivatives of this compound have found use in material science, particularly in the development of dyes for solar cell applications. These dyes, utilizing quinoxaline as a π-linker, exhibit broad and intense spectral absorption ranging from the visible to the near-infrared region, enhancing the efficiency of dye-sensitized solar cells (Zhang et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .
Orientations Futures
While specific future directions for 2-Hydrazino-3-(trifluoromethyl)quinoxaline are not mentioned in the available resources, quinoxaline derivatives, in general, have shown promising potential in various areas of research, including drug discovery . Their diverse pharmacological activities make them interesting targets for further investigation and development.
Propriétés
IUPAC Name |
[3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDYZMHLSFGKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
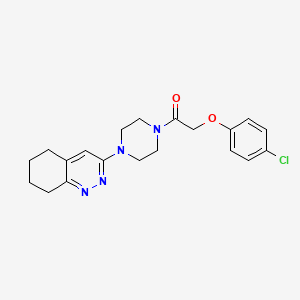
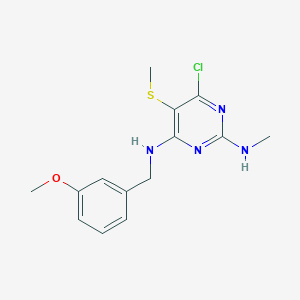
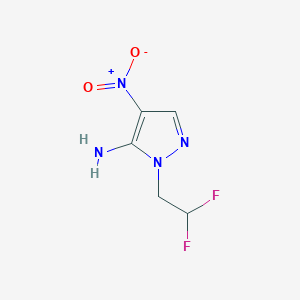
![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)
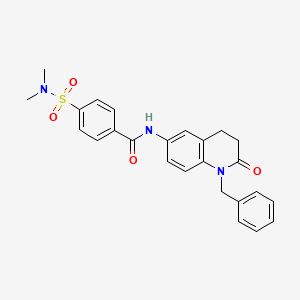
![N-[ethyl(phenyl)carbamoyl]-beta-alanine](/img/structure/B2944723.png)
![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2944727.png)
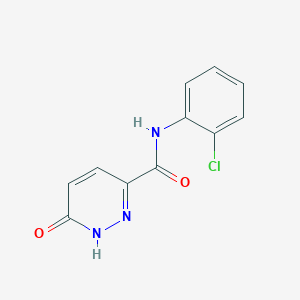

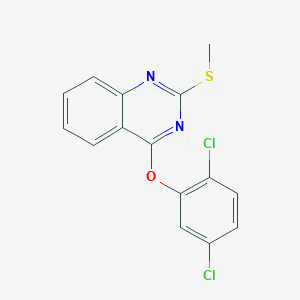

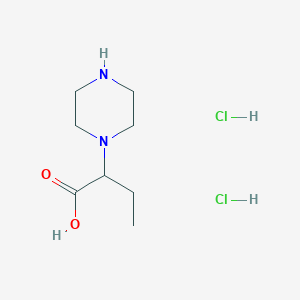
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2944735.png)
